Taltobulin intermediate-12
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Overview
Description
Taltobulin intermediate-12: is a chemical compound used as an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADCs) due to its ability to disrupt tubulin polymerization, induce mitotic arrest, and trigger apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-12 involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Taltobulin intermediate-12 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Taltobulin intermediate-12 is used in the synthesis of Taltobulin, which is a valuable tool in chemical research for studying tubulin dynamics and microtubule function .
Biology: In biological research, this compound and its derivatives are used to investigate cellular processes such as mitosis and apoptosis. Taltobulin’s ability to disrupt microtubule formation makes it a useful compound for studying cell division .
Medicine: this compound is crucial in the development of Taltobulin-based drugs for cancer treatment. Taltobulin has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth by targeting microtubules .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Mechanism of Action
Taltobulin intermediate-12 exerts its effects by disrupting tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division. By binding to the colchicine binding site on tubulin, Taltobulin prevents the formation of microtubules, leading to mitotic arrest and apoptosis. This mechanism makes Taltobulin a potent antimitotic agent .
Comparison with Similar Compounds
Hemiasterlin: A natural tripeptide with similar antimitotic properties.
Vinblastine: A vinca alkaloid that also disrupts microtubule formation.
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly.
Uniqueness: Taltobulin intermediate-12 is unique due to its synthetic origin and specific binding to the colchicine site on tubulin. Unlike natural compounds like hemiasterlin, Taltobulin is designed to overcome resistance mechanisms in cancer cells, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (2Z)-2-hydroxyimino-3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-7-5-4-6-8-9)10(13-15)11(14)16-3/h4-8,15H,1-3H3/b13-10+ |
InChI Key |
KNSLXLJVKBJUBY-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)/C(=N/O)/C(=O)OC |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=NO)C(=O)OC |
Origin of Product |
United States |
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